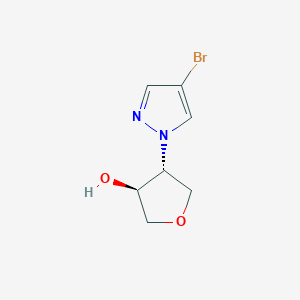
(3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-ol, also known as BrP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Nanoparticle Synthesis : Sharma et al. (2015) demonstrated the use of derivatives of 4-bromopyrazole in the formation of palladium chalcogenide nanoparticles. These nanoparticles were synthesized through thermolysis of palladium(II) complexes in specific solvent mixtures, showing potential in material science and nanotechnology applications (Sharma et al., 2015).
Crystal Structure Analysis : Foces-Foces et al. (1999) explored the crystal structures of 4-bromopyrazole derivatives. These structures, characterized by intermolecular hydrogen bonds, offer insights into molecular interactions and structural chemistry (Foces-Foces et al., 1999).
Ligand Design for Metal Complexes : Trofimenko et al. (1989) investigated polypyrazolylborate ligands, including 4-bromopyrazole derivatives, for their coordination chemistry with metal ions. This research is significant for developing metal complexes with specific properties (Trofimenko et al., 1989).
Protein Crystallography : Bauman et al. (2016) found that 4-bromopyrazole binds to multiple small molecule binding hot spots in proteins. This property makes it a valuable tool for experimental phase determination in protein crystallography (Bauman et al., 2016).
Organic Synthesis : Various studies have explored the use of 4-bromopyrazole derivatives in organic synthesis. For example, Murai et al. (1976) discussed the intramolecular cyclization of 3,4-epoxy-alcohols, leading to the formation of oxetans and oxolans (Murai et al., 1976).
Solution Thermodynamics : Wang et al. (2017) investigated the solubility and solution thermodynamics of 4-bromopyrazole in various solvent mixtures, expanding the understanding of its physicochemical properties (Wang et al., 2017).
Medicinal Chemistry : Pundeer et al. (2013) synthesized new bromopyrazole derivatives and evaluated their antibacterial and antifungal activities, contributing to the field of medicinal chemistry (Pundeer et al., 2013).
Propriétés
IUPAC Name |
(3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXVCUUYYAWRKI-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)
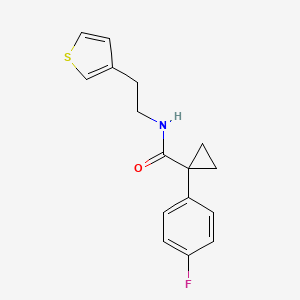
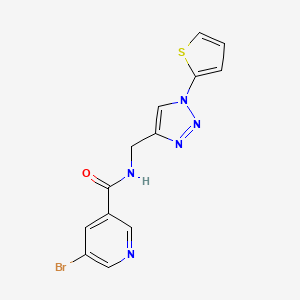
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
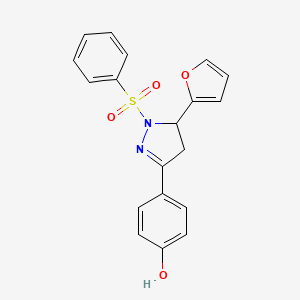
![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)
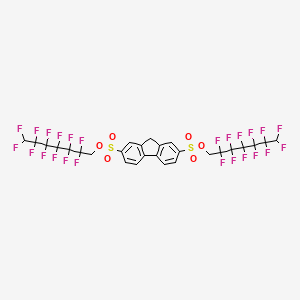
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2611016.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611018.png)
![6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611020.png)
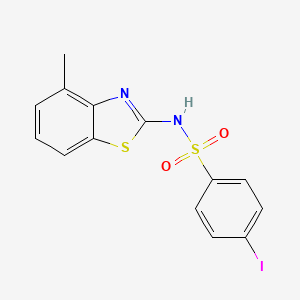
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2611022.png)
